8-ethoxy-2-oxo-N-[(pyridin-4-yl)methyl]-2H-chromene-3-carboxamide
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Overview
Description
8-Ethoxy-2-oxo-N-(pyridin-4-ylmethyl)chromene-3-carboxamide is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and applications in various fields. This compound belongs to the class of coumarin derivatives, which are known for their diverse pharmacological properties.
Preparation Methods
The synthesis of 8-ethoxy-2-oxo-N-[(pyridin-4-yl)methyl]-2H-chromene-3-carboxamide involves several stepsThe reaction conditions often involve the use of specific catalysts and solvents to facilitate the desired transformations . Industrial production methods may vary, but they generally aim to optimize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
8-Ethoxy-2-oxo-N-(pyridin-4-ylmethyl)chromene-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 8-ethoxy-2-oxo-N-[(pyridin-4-yl)methyl]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. For instance, as a pancreatic lipase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of dietary fats . This inhibition is competitive, meaning the compound competes with the natural substrate for binding to the enzyme . The molecular pathways involved in its action are still under investigation, but initial studies suggest a significant impact on lipid metabolism .
Comparison with Similar Compounds
Similar compounds to 8-ethoxy-2-oxo-N-[(pyridin-4-yl)methyl]-2H-chromene-3-carboxamide include other coumarin derivatives with varying substituents. For example, 8-ethoxy-2-oxo-N-(pyridin-3-ylmethyl)chromene-3-carboxamide is a closely related compound with a different position of the pyridinyl group . The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
8-ethoxy-2-oxo-N-(pyridin-4-ylmethyl)chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-2-23-15-5-3-4-13-10-14(18(22)24-16(13)15)17(21)20-11-12-6-8-19-9-7-12/h3-10H,2,11H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZAIIHPITIKXIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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